REACTION_SMILES
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[C:12]12([CH2:22][NH2:23])[CH2:13][CH:14]3[CH2:15][CH:16]([CH2:17][CH:18]([CH2:19]1)[CH2:20]3)[CH2:21]2.[CH3:25][N:26]([CH3:27])[CH2:28][CH2:29][CH2:30][N:31]=[C:32]=[N:33][CH2:34][CH3:35].[CH3:36][N:37]([CH3:38])[c:39]1[cH:40][cH:41][n:42][cH:43][cH:44]1.[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([Cl:11])[cH:9][cH:10]1.[Cl:45][CH2:46][Cl:47].[ClH:24]>>[Cl:1][c:2]1[c:3]([C:4](=[O:6])[NH:23][CH2:22][C:12]23[CH2:13][CH:14]4[CH2:15][CH:16]([CH2:17][CH:18]([CH2:19]2)[CH2:20]4)[CH2:21]3)[cH:7][c:8]([Cl:11])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(NCC12CC3CC(CC(C3)C1)C2)c1cc(Cl)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |